molecular formula C16H25N3S B4080517 5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B4080517
M. Wt: 291.5 g/mol
InChI Key: PNDYBJIWNXIUAG-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the triazole and thione functionalities. One common method involves the reaction of adamantane-1-carboxylic acid with hydrazine to form adamantane-1-carboxylic acid hydrazide. This intermediate is then reacted with isobutyl isothiocyanate to yield the desired triazole-thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The adamantyl and isobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(1-Adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in microbial growth or inflammation. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Known for its antiviral properties, particularly against influenza.

    1-Adamantylcarboxylic acid: Used in the synthesis of various adamantane derivatives.

    4-(1-Adamantyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A closely related compound with similar structural features.

Uniqueness

5-(1-Adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both the adamantyl and isobutyl groups, which confer distinct physicochemical properties. These groups enhance the compound’s stability, lipophilicity, and potential for biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1-adamantyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3S/c1-10(2)9-19-14(17-18-15(19)20)16-6-11-3-12(7-16)5-13(4-11)8-16/h10-13H,3-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDYBJIWNXIUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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